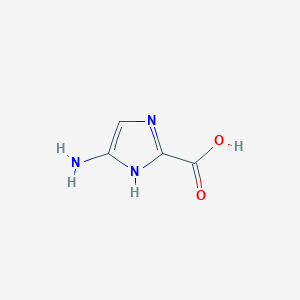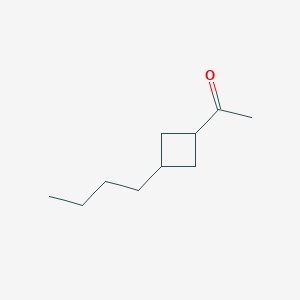
1-(3-Butylcyclobutyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Butylcyclobutyl)ethanone, also known as BCBE, is a cyclic ketone that has been gaining attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it an interesting subject for study.
Mecanismo De Acción
The mechanism of action of 1-(3-Butylcyclobutyl)ethanone is not fully understood, but it is believed to interact with the GABA-A receptor in the brain. This receptor is responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety, sleep, and muscle relaxation.
Biochemical and Physiological Effects
1-(3-Butylcyclobutyl)ethanone has been shown to have anxiolytic and sedative effects in animal studies. It has also been shown to increase the duration of sleep in mice. These effects are believed to be due to its interaction with the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Butylcyclobutyl)ethanone in lab experiments is its low toxicity and high purity. However, its limited solubility in water can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-Butylcyclobutyl)ethanone. One area of interest is its potential use as a drug candidate for the treatment of anxiety and sleep disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Additionally, 1-(3-Butylcyclobutyl)ethanone could be studied for its potential use in the development of new fragrances and flavorings.
Métodos De Síntesis
The synthesis of 1-(3-Butylcyclobutyl)ethanone involves the reaction of 3-butylcyclobutanone with ethylmagnesium bromide in the presence of copper(I) chloride. This reaction results in the formation of 1-(3-Butylcyclobutyl)ethanone with a yield of around 85%. The purity of the final product can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
1-(3-Butylcyclobutyl)ethanone has various scientific research applications, including its use as a flavoring agent, fragrance, and in the field of organic synthesis. It has also been studied for its potential use as a drug candidate due to its ability to interact with certain receptors in the body.
Propiedades
Número CAS |
154885-06-0 |
|---|---|
Nombre del producto |
1-(3-Butylcyclobutyl)ethanone |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-(3-butylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-3-4-5-9-6-10(7-9)8(2)11/h9-10H,3-7H2,1-2H3 |
Clave InChI |
AIFNLIZVRXEKQU-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)C |
SMILES canónico |
CCCCC1CC(C1)C(=O)C |
Sinónimos |
Ethanone, 1-(3-butylcyclobutyl)-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




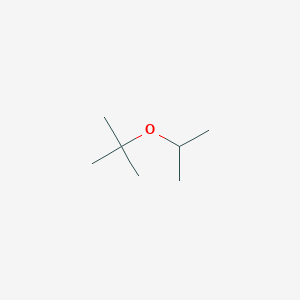
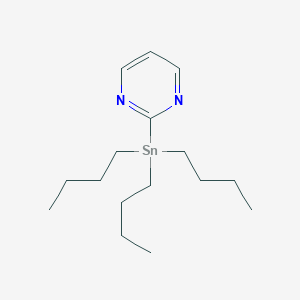
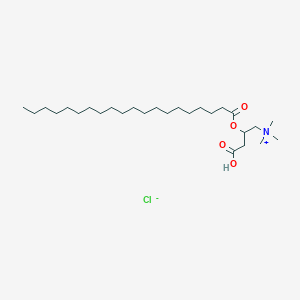

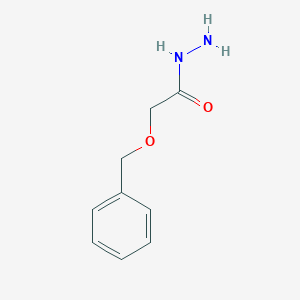
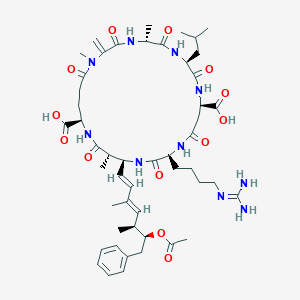



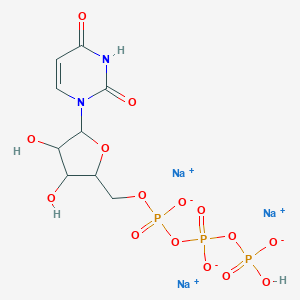
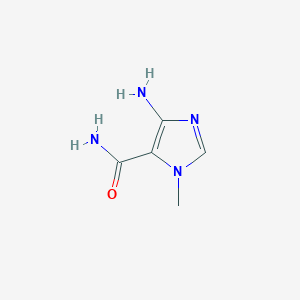
![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)
